3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10396579
Molecular Formula: C20H21ClN6O
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN6O |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | (2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3 |
| Standard InChI Key | NORHQEBXGGFPDU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C |
Introduction
Synthesis
The synthesis of this compound typically involves:
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Preparation of the pyridazine core: Pyridazines are synthesized via condensation reactions involving hydrazine derivatives and diketones.
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Substitution on the pyridazine ring: The pyrazole moiety is introduced through nucleophilic substitution or coupling reactions.
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Functionalization of piperazine: The piperazine ring is acylated with 2-chlorobenzoyl chloride under basic conditions.
General Reaction Scheme:
Potential Applications:
The compound's structural features suggest applications in pharmacology due to:
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Pyridazine derivatives being known for anti-inflammatory, anticancer, and antimicrobial properties.
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Piperazine moieties, which are common in CNS-active drugs (e.g., antipsychotics and antidepressants).
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Pyrazole rings, often associated with anti-inflammatory and analgesic activities.
Hypothetical Mechanisms:
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Interaction with enzyme targets via hydrogen bonding and π-stacking due to aromatic and heteroaromatic rings.
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Modulation of receptor activity through the piperazine group.
Further experimental studies are required to confirm these activities.
Structural Analysis:
Crystallographic studies on similar compounds reveal:
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Planarity of the pyridazine core enhances π-conjugation.
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Piperazine adopts a chair conformation, minimizing steric hindrance.
Biological Screening:
While specific data on this compound is unavailable, analogous structures exhibit:
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